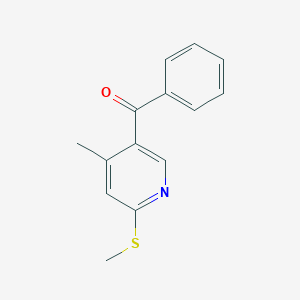

(4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone

Description

“(4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone” is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at position 4 and a methylthio (-SMe) group at position 4. The pyridine moiety is linked via a ketone bridge to a phenyl group, forming a methanone structure. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methylthio group, in particular, introduces sulfur-based electron-donating effects, which may influence reactivity and intermolecular interactions compared to oxygen- or nitrogen-containing analogs .

Properties

Molecular Formula |

C14H13NOS |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

(4-methyl-6-methylsulfanylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C14H13NOS/c1-10-8-13(17-2)15-9-12(10)14(16)11-6-4-3-5-7-11/h3-9H,1-2H3 |

InChI Key |

FMYQTFHQJIZPOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Phenylacetic Acid Ester Route:

- Details on industrial-scale production methods are not widely available. research laboratories often synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

Medicine: Limited information available; further research needed.

Industry: Notable applications yet to be established.

Mechanism of Action

- Mechanistic details are scarce. Further studies are required to understand its effects fully.

- Potential molecular targets and pathways remain unexplored.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone” can be contextualized by comparing it to related methanone derivatives. Below is a systematic analysis:

Substituent-Specific Comparisons

Compound A: (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3)

- Key Differences: Replaces the methylthio (-SMe) group with a phenoxy (-OPh) substituent.

- Implications: Electronic Effects: The phenoxy group is a stronger electron-withdrawing substituent compared to methylthio due to oxygen’s electronegativity. Solubility: The phenoxy group’s bulkiness and polarity may enhance solubility in polar solvents compared to the sulfur-containing analog. Biological Activity: Oxygen-based substituents often exhibit different metabolic stability and binding affinities in drug design. For example, phenoxy groups may participate in hydrogen bonding, whereas methylthio groups engage in hydrophobic interactions.

Compound B: (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352493-26-5)

- Key Differences : Incorporates piperidinyl groups at positions 2 and 6 of the pyridine ring instead of methyl and methylthio.

- Basicity: Nitrogen in piperidine introduces basicity, which may affect protonation states under physiological conditions, influencing pharmacokinetics.

Compound C: (5-Iodo-6-(4-methoxyphenyl)-2-phenylbenzo[f]isquinolin-1-yl)(phenyl)methanone

- Key Differences: Features an iodine atom and a fused benzoisoquinoline system.

- Implications :

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.